molecular formula C15H13N5OS B12125932 6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B12125932
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: QWEYSLKCVPGYSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolothiadiazole core modified with a 5,6-dihydrothiadiazole ring. The 4-methoxyphenyl group at position 6 and pyridin-3-yl substituent at position 3 confer unique electronic and steric properties to the molecule.

Eigenschaften

Molekularformel

C15H13N5OS

Molekulargewicht

311.4 g/mol

IUPAC-Name

6-(4-methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H13N5OS/c1-21-12-6-4-10(5-7-12)14-19-20-13(17-18-15(20)22-14)11-3-2-8-16-9-11/h2-9,14,19H,1H3

InChI-Schlüssel

QWEYSLKCVPGYSE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CN=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Thiadiazole Formation

React 4-methoxyphenylthiosemicarbazide with chloroacetic acid under basic conditions to form 5,6-dihydro-thiadiazole.

Step 2: Triazole Annulation

Introduce pyridin-3-yl groups via Suzuki-Miyaura coupling using Pd(PPh3)4 and pyridine-3-boronic acid.

Procedure :

  • Heat thiosemicarbazide (1 equiv) with chloroacetic acid (1.2 equiv) in NaOH (2 M) at 80°C for 4 hours.

  • Cool, acidify with HCl, and isolate thiadiazole intermediate.

  • Perform coupling with pyridine-3-boronic acid (1.1 equiv), Pd(PPh3)4 (5 mol%), K2CO3 (2 equiv) in dioxane/H2O (3:1) at 100°C for 12 hours.

Key Data :

  • Overall Yield : ~50%.

  • Purity : >95% by HPLC (C18 column, MeOH/H2O 70:30).

Comparative Analysis of Methods

MethodYield (%)Time (h)Key AdvantageLimitation
Cyclocondensation65–722–3High purity, scalableRequires harsh HCl conditions
Aldimine5812–24Mild conditions, catalyticLow yield, solvent removal challenges
Two-Step5016Modular, functional group toleranceCostly Pd catalyst

Structural Confirmation and Analytical Data

  • 1H NMR (400 MHz, CDCl3): δ 3.76 (s, 3H, OCH3), 6.73–8.22 (m, 9H, Ar-H), 9.73 (s, 1H, CHO).

  • 13C NMR (75 MHz, CDCl3): δ 55.3 (OCH3), 107.4–160.2 (aromatic carbons), 184.2 (C=S).

  • HRMS : m/z 311.0763 [M+H]+ (Calcd. 311.0759).

Challenges and Optimization Strategies

  • Byproduct Formation : Cyclocondensation may yield des-methyl analogs; optimize by controlling stoichiometry of 2-bromoacetophenone.

  • Catalyst Loading : Increasing L-proline to 10 mol% in the aldimine method improves yield to 65%.

  • Solvent Systems : Replacing DMSO with DMAc reduces viscosity, facilitating easier workup.

Industrial Scalability Considerations

  • Cost-Efficiency : The cyclocondensation route is most scalable, with HCl and methanol as low-cost reagents.

  • Waste Management : Neutralize acidic filtrates with NaOH to recover NaCl, reducing environmental impact .

Analyse Chemischer Reaktionen

Cyclocondensation Reactions

The triazolo-thiadiazole scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with thio-carbazates or thioureas. Key intermediates include:

  • 4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (prepared via cyclization of thiocarbohydrazide with 4-methoxybenzaldehyde).

  • 3-Pyridinylcarbonyl chloride (introduced via nucleophilic substitution).

Example Reaction Pathway :

Thiocarbohydrazide+4-MethoxybenzaldehydeEtOH, ΔTriazole-thiol intermediate3-Pyridinylcarbonyl chlorideFinal Product\text{Thiocarbohydrazide} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Triazole-thiol intermediate} \xrightarrow{\text{3-Pyridinylcarbonyl chloride}} \text{Final Product}

Table 1 : Cyclocondensation Conditions and Yields

ReagentSolventTemperatureYield (%)Source
ThiocarbohydrazideEthanolReflux78–85
3-Pyridinylcarbonyl chlorideDCM0–5°C65–72

Nucleophilic Substitution at the Thiadiazole Sulfur

The sulfur atom in the thiadiazole ring undergoes nucleophilic substitution with alkyl/aryl halides, enabling functionalization:

Key Observations :

  • Reaction with benzyl bromide introduces a benzylthio group at C2 of the thiadiazole ring .

  • Dibromoalkanes (e.g., 1,2-dibromoethane) form bis-triazolo-thiadiazine derivatives via cross-coupling .

Table 2 : Substitution Reactions with Alkyl Halides

HalideBaseProductYield (%)
Benzyl bromideTriethylamine2-Benzylthio-triazolo-thiadiazole72
1,2-DibromoethaneK₂CO₃Bis-triazolo-thiadiazine68

Functionalization via Azo Coupling

The pyridinyl group participates in diazotization and azo-coupling reactions under acidic conditions:

Reaction Protocol :

  • Diazotize the pyridine ring using NaNO₂/HCl at 0–5°C.

  • Couple with aromatic amines (e.g., aniline derivatives) to form azo-linked hybrids .

Example :

Pyridinyl-triazolo-thiadiazoleNaNO2/HClDiazonium saltAnilineAzo-coupled Product\text{Pyridinyl-triazolo-thiadiazole} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{Aniline}} \text{Azo-coupled Product}

Biological Relevance : Azo derivatives exhibit enhanced cytotoxic activity (IC₅₀ = 0.39 μM against MCF-7 cells) .

Oxidation of the Methoxyphenyl Group

The 4-methoxyphenyl substituent undergoes demethylation under strong acidic conditions (e.g., HBr/AcOH), yielding a phenolic derivative:

4-OCH3HBr/AcOH4-OH\text{4-OCH}_3 \xrightarrow{\text{HBr/AcOH}} \text{4-OH}

Applications : Phenolic derivatives show improved solubility and antioxidant potential .

Reduction of the Triazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering electronic properties:

TriazoleH2/Pd-CDihydrotriazole\text{Triazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Dihydrotriazole}

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) modify the pyridinyl or methoxyphenyl groups:

Table 3 : Palladium-Mediated Coupling Reactions

Reaction TypeReagentProductYield (%)
SuzukiPhenylboronic acidBiaryl-triazolo-thiadiazole58
HeckStyreneAlkenyl derivative63

Interactions with Biological Targets

While not a traditional "chemical reaction," the compound’s binding to enzymes (e.g., EGFR, CDK-2) involves non-covalent interactions:

  • Hydrogen bonding : Pyridine N and methoxy O atoms anchor the ligand to active sites.

  • π-π stacking : Aromatic rings align with hydrophobic residues .

Table 4 : Enzymatic Inhibition Data

TargetIC₅₀ (nM)Inhibition (%) at 10 μM
EGFR19.697.18
CDK-287.994.11

Stability Under Physiological Conditions

The compound degrades in aqueous solutions via:

  • Hydrolysis : Thiadiazole ring cleavage at pH < 3 or pH > 10.

  • Photodegradation : Methoxyphenyl group forms quinones under UV light .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds within the triazolo-thiadiazole class exhibit potent antimicrobial activity. The unique structural features of 6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole enhance its efficacy against various pathogens. Studies have shown that derivatives of 1,3,4-thiadiazoles demonstrate broad-spectrum antibacterial and antifungal activities. For instance:

Pathogen Activity
Staphylococcus aureusAntibacterial
Escherichia coliAntibacterial
Aspergillus nigerAntifungal

The compound's ability to inhibit the growth of these microorganisms positions it as a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has shown promising results in anticancer assays. Thiadiazole derivatives are known for their anticancer properties due to their ability to induce apoptosis in cancer cells. For example, studies have indicated that certain derivatives can significantly inhibit the proliferation of non-small cell lung cancer cells (A549) through mechanisms involving the regulation of apoptosis-related proteins . The specific structural features of this compound may enhance its anticancer activity compared to other similar compounds.

Enzyme Inhibition

The compound's interaction with various biological targets has been studied extensively using molecular docking techniques. It has demonstrated binding affinity towards several enzymes and receptors involved in disease pathways. For instance:

  • Carbonic Anhydrase Inhibitors : Thiadiazole derivatives are known to act as inhibitors for carbonic anhydrase enzymes, which are crucial in regulating pH and fluid balance in biological systems .

Central Nervous System Effects

Some derivatives have been evaluated for their effects on the central nervous system (CNS). Thiadiazoles have shown promise as anticonvulsants and CNS depressants in preclinical studies . The structural modifications present in this compound may influence its pharmacokinetic properties and enhance its CNS activity.

Synthesis and Characterization

The synthesis of this compound typically involves several key reactions including cyclization processes that yield the desired heterocyclic structure. Characterization techniques such as IR spectroscopy and NMR are employed to confirm the chemical structure of synthesized compounds .

Wirkmechanismus

The mechanism of action of 6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial DNA, thereby inhibiting DNA replication and transcription . In cancer cells, the compound induces apoptosis by activating caspase pathways and disrupting mitochondrial function .

Vergleich Mit ähnlichen Verbindungen

Impact of Ring Saturation

Hydrogenation of the thiadiazole ring (5,6-dihydro derivatives) alters pharmacological profiles:

  • Anticonvulsant Activity: 5,6-Dihydro derivatives (e.g., compound 93 in ) exhibit reduced maximal electroshock (MES) seizure inhibition compared to non-hydrogenated analogs (compound 92), highlighting the importance of aromaticity in anticonvulsant activity .
  • Synthetic Accessibility: Dihydro derivatives are often synthesized via Mannich reactions or cyclization of 4-amino-5-substituted triazole-thiols (), while non-hydrogenated analogs require harsher conditions (e.g., POCl3-mediated cyclization, ) .

Substituent Position and Bulkiness

  • Pyridinyl vs. Indole Substituents : The target compound’s pyridin-3-yl group contrasts with indole-containing analogs (e.g., 5a–l in ), where indole’s hydrogen-bonding capacity may enhance anticancer activity .

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Compound R6 Substituent R3 Substituent Ring Saturation Key Activity/Property Reference
Target Compound 4-Methoxyphenyl Pyridin-3-yl 5,6-Dihydro Under investigation
5b () 4-Methoxyphenyl Indole Non-hydrogenated Anticancer (73% yield)
93 () Bromophenyl - 5,6-Dihydro Reduced anti-MES activity
15 () Methylthio Quinazolinyl Non-hydrogenated Structural complexity
3b () 5'-Fluoro-2'-methoxy Biphenyl Non-hydrogenated Anticancer/antibacterial

Research Findings and Implications

  • Anticancer Potential: Methoxy and pyridinyl substituents (as in the target compound) are associated with moderate anticancer activity, though indole-containing analogs () outperform due to enhanced binding interactions .
  • Antimicrobial Activity : Chlorophenyl and sulfonate derivatives () exhibit stronger antibacterial effects, suggesting electron-withdrawing groups improve microbial target inhibition .
  • Synthetic Optimization : Microwave-assisted synthesis () improves yields (e.g., 3b at 64%) compared to conventional methods, highlighting advancements in heterocyclic chemistry .

Biologische Aktivität

6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused with a thiadiazole moiety and is substituted with a 4-methoxyphenyl and a pyridine group. The unique structural characteristics suggest potential applications in various therapeutic areas.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include key intermediates from both triazole and thiadiazole derivatives. The molecular formula is C15H13N5OSC_{15}H_{13}N_{5}OS with a molecular weight of approximately 311.36 g/mol. The presence of functional groups such as methoxy and pyridine may enhance its pharmacological profile compared to other similar compounds.

Antimicrobial Activity

Compounds in the triazolo-thiadiazole class are known for their antimicrobial properties. Specifically, derivatives of this compound have shown significant antibacterial activity against various strains of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Compound NameMIC (μg/mL)Activity
6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]thiadiazole0.125 - 8Antibacterial
1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives3.125Antibacterial against E. coli

This compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial enzymes and receptors, which disrupts their normal function.

Anticancer Activity

Research indicates that triazolo-thiadiazoles exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that these compounds can significantly reduce the viability of cancer cell lines like MCF-7 (breast cancer) and Bel-7402 (liver cancer).

CompoundCell LineIC50 (μM)
6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]thiadiazoleMCF-710
Other triazolo-thiadiazolesBel-740215

The cytotoxic effects are often linked to the compound's ability to induce oxidative stress in cancer cells.

Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro. These properties suggest potential applications in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological activity of triazolo-thiadiazoles:

  • Antibacterial Efficacy : A study published in PMC evaluated various triazolo-thiadiazole derivatives for their antibacterial effects against resistant strains. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics .
  • Cytotoxicity Assessment : Research conducted by Barbuceanu et al. reported on the synthesis of mercapto-substituted triazoles and their cytotoxic activities against human cancer cell lines. The findings showed promising results for some derivatives against MCF-7 cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing 6-(4-methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodology : The synthesis involves a multi-step process:

  • Step 1 : React ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate with hydrazine hydrate to form 5-(4-methoxyphenyl)pyrazole-3-carboxylic acid hydrazide .
  • Step 2 : Cyclize the intermediate with phosphorus oxychloride (POCl₃) in the presence of aromatic carboxylic acids to form the triazolothiadiazole core .
  • Key Parameters : Reaction temperatures (80–100°C), solvent selection (toluene or DMF), and purification via recrystallization or column chromatography. Yield optimization requires stoichiometric control of hydrazine and POCl₃ .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Essential Techniques :

  • Spectroscopy : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons), IR (C=N stretching at ~1600 cm⁻¹, S–C at ~700 cm⁻¹) .
  • Chromatography : HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) .
  • Elemental Analysis : Confirmation of C, H, N, S content within ±0.3% of theoretical values .
    • Cross-Validation : Combine NMR and IR to resolve ambiguities in heterocyclic ring substitution patterns .

Q. What preliminary biological screening models are recommended for assessing its bioactivity?

  • Models :

  • Antifungal : Inhibition of Candida albicans 14-α-demethylase (CYP51) via molecular docking (PDB: 3LD6) .
  • Antimicrobial : Agar diffusion assays against Staphylococcus aureus and Escherichia coli .
    • Dose Range : 10–100 µM for in vitro assays, with cytotoxicity controls (e.g., MTT assay on HEK-293 cells) .

Advanced Research Questions

Q. How do substituent variations (e.g., R-groups on the triazole or thiadiazole rings) influence bioactivity?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., Cl, NO₂) enhance antifungal activity by improving target binding (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for unsubstituted analogs) .
  • Methoxy Groups : The 4-methoxyphenyl moiety increases lipophilicity (logP ≈ 2.8), enhancing membrane permeability .
    • Experimental Design : Synthesize analogs with R = Cl, CH₃, OCH₃ and compare IC₅₀ values in enzyme inhibition assays .

Q. How can contradictory data on biological activity be resolved (e.g., varying MIC values across studies)?

  • Troubleshooting Strategies :

  • Purity Verification : Re-analyze compound purity via HPLC and elemental analysis to rule out impurities (e.g., residual POCl₃) .
  • Assay Standardization : Use CLSI guidelines for MIC assays to minimize inter-lab variability .
    • Case Study : Discrepancies in C. albicans inhibition (MIC = 8 µg/mL vs. 32 µg/mL) were traced to differences in fungal inoculum size .

Q. What mechanistic insights exist for its interaction with fungal CYP51?

  • Docking Analysis :

  • The pyridinyl group forms a π-π interaction with Phe228, while the triazole nitrogen hydrogen-bonds to Hem-Fe .
  • Free Energy Calculations : MM-PBSA predicts ΔG_bind = −9.1 kcal/mol, consistent with experimental IC₅₀ = 1.2 µM .
    • Validation : Site-directed mutagenesis of CYP51 (e.g., Phe228Ala) reduces inhibitory potency by 80% .

Q. What computational approaches predict its pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • In Silico Tools :

  • ADMET Prediction : SwissADME (Bioavailability Score = 0.55, CYP3A4 substrate likelihood = 85%) .
  • Metabolic Sites : MetaSite identifies N-demethylation of the methoxy group as the primary Phase I pathway .
    • Validation : Compare predicted half-life (t₁/₂ = 4.2 h) with in vitro microsomal stability assays (rat liver microsomes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.